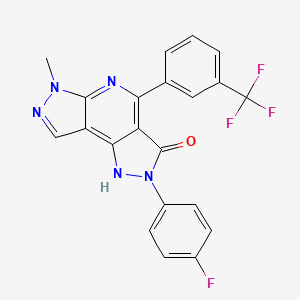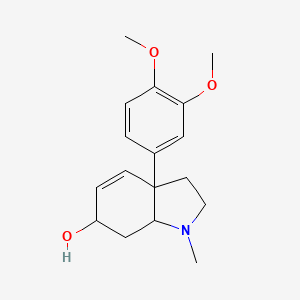
Mesembrenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesembrenol is a natural product found in Mesembryanthemum ladismithiense . It has a molecular formula of C17H23NO3 and is also known by other names such as SCHEMBL24944964, HY-124482, and CS-0086635 .
Synthesis Analysis
A concise total synthesis of mesembrine, which is closely related to this compound, was achieved both racemically and asymmetrically . Two key reactions were used: the Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β,γ-cyclohexenone 2c with aryl bromide 5 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 289.4 g/mol . It has a defined atom stereocenter count of 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mesembrine, a compound closely related to this compound, include a Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Amélioration de l'humeur
La mésémbrine, le principal composé actif du Mesembrenol, est très efficace pour bloquer la réabsorption de la sérotonine, un neurotransmetteur qui contribue aux sentiments de bien-être et de bonheur {svg_1}. Cette capacité contribue de manière significative aux effets stimulants de l'humeur du this compound {svg_2}.
Réduction de l'anxiété et du stress
La mésémbrine, présente dans le this compound, peut également augmenter la libération de sérotonine dans le cerveau {svg_3}. Cette augmentation des niveaux de sérotonine peut aider à réduire l'anxiété et le stress, faisant du this compound un remède naturel potentiel pour ces conditions {svg_4}.
Propriétés antidépressives
La recherche suggère que la capacité du this compound à affecter les niveaux de sérotonine avec une grande puissance en fait un antidépresseur naturel potentiel {svg_5}. En fait, il est encore plus efficace pour modifier les niveaux de sérotonine que le Prozac, l'antidépresseur bien connu {svg_6}.
Amélioration de la cognition
La mésémbrine, présente dans le this compound, agit en inhibant l'enzyme PDE4, qui est impliquée dans la cognition, l'humeur et le comportement {svg_7}. Cette inhibition peut potentiellement améliorer les fonctions cognitives {svg_8}.
Usages médicinaux traditionnels
Historiquement, la plante à partir de laquelle le this compound est dérivé, Sceletium tortuosum, était utilisée par les chasseurs-cueilleurs San indigènes et le peuple Khoi à des fins de guérison, sociales et spirituelles {svg_9}. Il était utilisé pour étancher la soif, combattre la fatigue et favoriser un sentiment de bien-être {svg_10}.
Traitement potentiel des troubles psychologiques et psychiatriques
Les recherches actuelles se sont concentrées sur la commercialisation de la plante en raison de son traitement potentiel dans l'anxiété et la dépression cliniques, les troubles psychologiques et psychiatriques {svg_11}. Cela est dû en grande partie aux effets calmants de la plante et à sa capacité à favoriser la relaxation et le bonheur {svg_12}.
Mécanisme D'action
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
This compound acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . This compound also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, this compound can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion in urine . Metabolites of this compound have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Mesembrenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
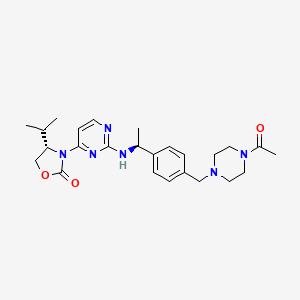

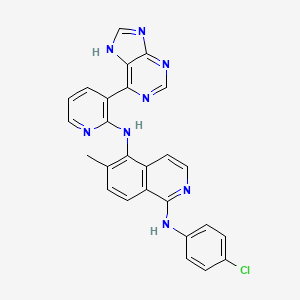

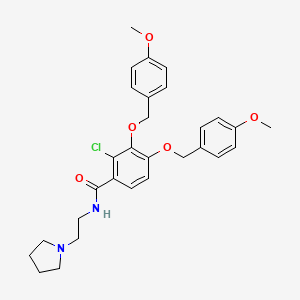
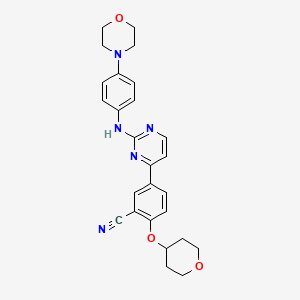
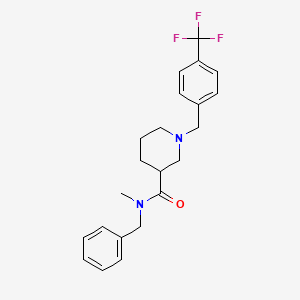
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
